N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, thiophene sulfonyl chloride, and pyrrolidine carboxylic acid derivatives. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing nitrile groups to amines.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions might involve varying temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic molecules with sulfur and nitrogen atoms, such as:
- Benzothiophene derivatives
- Thiophene sulfonamides
- Pyrrolidine carboxamides
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c19-11-13-12-5-1-2-7-15(12)26-18(13)20-17(22)14-6-3-9-21(14)27(23,24)16-8-4-10-25-16/h4,8,10,14H,1-3,5-7,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACVGIBKMYYXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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